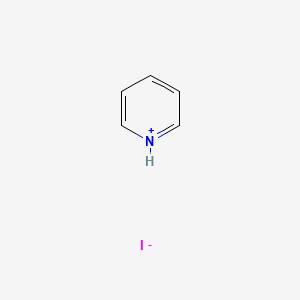

Pyridinium iodide

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H6IN |

|---|---|

Molecular Weight |

207.01 g/mol |

IUPAC Name |

pyridin-1-ium;iodide |

InChI |

InChI=1S/C5H5N.HI/c1-2-4-6-5-3-1;/h1-5H;1H |

InChI Key |

BJDYCCHRZIFCGN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=[NH+]C=C1.[I-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Pyridinium Iodide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Pyridinium (B92312) iodide, also known as pyridine (B92270) hydroiodide, is an organic salt with the chemical formula C₅H₆IN.[1][2] It is comprised of a pyridinium cation ([C₅H₅NH]⁺) and an iodide anion (I⁻). This compound serves as a versatile reagent and precursor in various fields of chemical synthesis and materials science. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols, and key applications.

Core Physical and Chemical Properties

Pyridinium iodide is typically a white to light yellow crystalline solid or powder at room temperature.[2][3] Its properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆IN | [1][4] |

| Molecular Weight | 207.01 g/mol | [1][5][6] |

| Appearance | White to light yellow/orange powder or crystals | [2][3] |

| Melting Point | 210 °C (with decomposition) | [3][4] |

| Boiling Point | Decomposes before boiling | [2] |

| Solubility | Soluble in water.[2][3] Highly soluble in polar solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[2] | [2][3] |

| CAS Number | 18820-83-2 | [1] |

| Solid Phase Heat Capacity (Cp,solid) | 139.20 J/mol·K at 299.83 K | [5] |

Chemical Reactivity and Synthesis

The chemical behavior of this compound is dictated by the properties of the pyridinium cation and the iodide anion. The pyridinium ring is an electron-deficient aromatic system, which influences its reactivity. The iodide ion can act as a nucleophile in various reactions.[2]

Reactivity

-

Quaternization Reactions : Pyridine is a Lewis base and reacts with alkyl halides, such as ethyl iodide, to form N-alkylpyridinium salts.[7][8] This process, known as the Menshutkin reaction, is a common method for synthesizing pyridinium derivatives.[9]

-

Electrophilic Substitution : Due to the electron-withdrawing nature of the protonated nitrogen atom, electrophilic substitution on the pyridinium ring is generally suppressed compared to benzene.[8] When substitution does occur, it typically directs to the 3-position.[8]

-

Nucleophilic Reactions : The iodide anion is a good nucleophile and can participate in nucleophilic substitution reactions.[2]

-

Charge-Transfer Complex Formation : In solution, this compound can form charge-transfer complexes, which can be observed through UV-Vis spectroscopy.

-

Use as an Iodinating Agent : Pyridinium-based reagents can be used for the iodination of various organic compounds.[10]

Synthesis of this compound

The synthesis of this compound is a straightforward acid-base reaction between pyridine and hydroiodic acid.

Caption: Synthesis workflow for this compound.

Experimental Protocols

Protocol for Synthesis of this compound

This protocol describes the preparation of this compound from pyridine and hydroiodic acid.

Materials:

-

Pyridine (distilled before use)

-

Hydroiodic acid (57% in water)

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve a specific molar amount of pyridine in anhydrous diethyl ether.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add an equimolar amount of hydroiodic acid dropwise to the stirred pyridine solution using a dropping funnel. The reaction is exothermic, and a precipitate will form. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the resulting white to off-white solid under vacuum to obtain pure this compound.

Safety Precautions: This experiment should be performed in a well-ventilated fume hood. Pyridine is flammable and has a strong, unpleasant odor. Hydroiodic acid is corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

Given the interest in pyridinium salts as antimicrobial agents, a standard protocol to evaluate this activity is the Minimum Inhibitory Concentration (MIC) assay.[11]

Materials:

-

This compound

-

Test microorganism (e.g., E. coli, S. aureus)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plate

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., sterile deionized water or DMSO) to create a high-concentration stock solution.

-

Preparation of Inoculum: Inoculate a loopful of the test microorganism into MHB and incubate at 37°C until the turbidity matches the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[11] Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[11]

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with MHB to achieve a range of desired concentrations.

-

Inoculation: Add the prepared bacterial suspension to each well, resulting in a final volume of 100-200 µL per well.[11]

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[11]

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[11]

-

Data Interpretation: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed. This can be confirmed by measuring the optical density at 600 nm.[11]

Applications in Research and Development

This compound and its derivatives are utilized in several areas of scientific research and are being explored for various applications.

Materials Science

A significant application of this compound is in the fabrication of perovskite solar cells.[2][6] It is used as a precursor or additive, often serving as a source for the A-cation in the ABX₃ perovskite structure.[2] Its inclusion can help in passivating surface defects, leading to more efficient and stable solar cells.[6]

Caption: this compound's role in perovskite solar cells.

Drug Development and Biological Activity

The pyridine scaffold is a common feature in many pharmaceutical compounds.[12][13] Pyridinium salts, as a class, have shown a wide range of biological activities, including antimicrobial and anticancer properties.[11][14][15]

-

Antimicrobial Agents: Pyridinium salts can act as disinfectants and antiseptics.[13] Their mechanism is often attributed to the disruption of bacterial cell membranes.

-

Anticancer Research: Certain this compound derivatives have demonstrated the ability to inhibit the proliferation of tumor cells in preliminary studies.[14] For instance, some compounds have shown potent activity against breast and lung cancer cell lines.[14]

Organic Synthesis

This compound serves as a reagent in various organic transformations. It can be used as a source of iodide or as a catalyst. For example, 4-iodine N-methylpyridinium has been developed as an efficient and chemoselective peptide coupling reagent for solid-phase peptide synthesis (SPPS).[16] It can also be employed in dehalogenation reactions.[2]

References

- 1. This compound | C5H6IN | CID 6432201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy Pyridine hydroiodide | 18820-83-2 [smolecule.com]

- 3. Pyridine Hydroiodide | 18820-83-2 | TCI AMERICA [tcichemicals.com]

- 4. Pyridium iodide | CAS#:18820-83-2 | Chemsrc [chemsrc.com]

- 5. Pyridium iodide (CAS 18820-83-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. This compound | CAS 18820-83-2 [greatcellsolarmaterials.com]

- 7. Pyridine nitrogen reactivity - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. Pyridine - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sarchemlabs.com [sarchemlabs.com]

- 14. Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide Supplier [benchchem.com]

- 15. Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Crystal Structure of Pyridinium Iodide and its N-Methyl Analogue

Disclaimer: Extensive searches for the crystal structure of unsubstituted pyridinium (B92312) iodide (C₅H₅NH⁺I⁻) did not yield a complete crystallographic dataset in the form of a Crystallographic Information File (CIF) or equivalent detailed publication. Therefore, this guide will focus on the closely related and structurally analogous compound, N-methylpyridinium iodide (C₅H₅NCH₃⁺I⁻) , for which detailed crystallographic data is available. This N-methyl derivative serves as a valuable proxy for understanding the fundamental structural characteristics of simple pyridinium halides.

Introduction

Pyridinium salts are a class of organic compounds that are integral to various fields, including medicinal chemistry, materials science, and as precursors in organic synthesis. Their physical and chemical properties are profoundly influenced by their three-dimensional atomic arrangement in the solid state. Understanding the crystal structure of these compounds is paramount for rational drug design, the development of novel ionic liquids, and for controlling solid-state reactivity. This technical guide provides a comprehensive overview of the crystal structure of N-methylthis compound, presenting key crystallographic data, detailed experimental protocols for its characterization, and a visualization of its molecular structure.

Crystal Structure and Crystallographic Data

The crystal structure of N-methylthis compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group Pbca. The asymmetric unit contains one N-methylpyridinium cation and one iodide anion. The crystal packing is dictated by electrostatic interactions between the cationic pyridinium ring and the iodide anion.

Crystal Data and Structure Refinement

The following table summarizes the key crystallographic data and refinement parameters for N-methylthis compound.

| Parameter | Value |

| Chemical Formula | C₆H₈IN |

| Formula Weight | 221.04 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Unit Cell Dimensions | |

| a | 7.744(3) Å |

| b | 8.541(3) Å |

| c | 12.045(4) Å |

| α, β, γ | 90° |

| Volume | 796.7(5) ų |

| Z | 8 |

| Data Collection | |

| Radiation | MoKα |

| Refinement | |

| R-factor | 0.066 |

Data extracted from the publication by Bodner and Popov (1978).

Selected Bond Distances and Angles

The intramolecular geometry of the N-methylpyridinium cation is consistent with a planar aromatic ring. The iodide anion is positioned in proximity to the cation.

| Bond/Angle | Length (Å) / Angle (°) |

| Bond Lengths | |

| N—C(1) | 1.36(2) |

| N—C(5) | 1.34(2) |

| N—C(6) | 1.46(2) |

| C(1)—C(2) | 1.34(3) |

| C(2)—C(3) | 1.42(3) |

| C(3)—C(4) | 1.38(3) |

| C(4)—C(5) | 1.37(3) |

| Bond Angles | |

| C(1)—N—C(5) | 121(1) |

| C(1)—N—C(6) | 120(1) |

| C(5)—N—C(6) | 119(1) |

| N—C(1)—C(2) | 121(2) |

| C(1)—C(2)—C(3) | 120(2) |

| C(2)—C(3)—C(4) | 118(2) |

| C(3)—C(4)—C(5) | 120(2) |

| C(4)—C(5)—N | 120(2) |

Data extracted from the publication by Bodner and Popov (1978).

Experimental Protocols

This section outlines the general procedures for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of N-methylthis compound, based on common laboratory practices and information inferred from related syntheses.

Synthesis of N-methylthis compound

N-methylthis compound can be synthesized via the quaternization of pyridine (B92270) with methyl iodide.

Materials:

-

Pyridine

-

Methyl iodide

-

Anhydrous diethyl ether

Procedure:

-

In a round-bottom flask, dissolve pyridine in an excess of anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of methyl iodide to the cooled solution with stirring.

-

A precipitate of N-methylthis compound will form.

-

Continue stirring in the ice bath for 1-2 hours.

-

Collect the solid product by vacuum filtration.

-

Wash the product with cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum.

Crystallization

Single crystals suitable for X-ray diffraction can be obtained by slow recrystallization from an appropriate solvent.

Procedure:

-

Dissolve the synthesized N-methylthis compound in a minimal amount of a suitable solvent (e.g., ethanol (B145695) or a mixture of ethanol and diethyl ether) with gentle heating to achieve saturation.

-

Allow the solution to cool slowly to room temperature.

-

For further controlled crystallization, the container can be loosely covered and left undisturbed for several days to allow for slow evaporation of the solvent.

-

Alternatively, the saturated solution can be placed in a refrigerator or freezer for slow cooling.

-

Harvest the resulting single crystals from the mother liquor.

Single-Crystal X-ray Diffraction (SCXRD)

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

Data Collection:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations.

-

The diffractometer, equipped with a radiation source (e.g., MoKα, λ = 0.71073 Å) and a detector, is used to collect diffraction data.

-

A series of diffraction images are collected as the crystal is rotated.

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell parameters and space group.

-

The structure is solved using direct methods or Patterson methods to locate the positions of the heavy atoms (in this case, the iodine atom).

-

The remaining non-hydrogen atoms are located from the difference Fourier maps.

-

The structural model is refined by full-matrix least-squares on F², minimizing the difference between the observed and calculated structure factors.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualization of the Molecular Structure

The following diagram, generated using the DOT language, illustrates the molecular structure of the N-methylpyridinium cation and its associated iodide anion.

Caption: Molecular structure of N-methylthis compound.

Pyridinium Iodide (CAS 18820-83-2): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinium (B92312) iodide (PyI), with the CAS number 18820-83-2, is an organic halide salt composed of a pyridinium cation (C₅H₅NH⁺) and an iodide anion (I⁻). It presents as a white to light yellow crystalline solid or powder.[1] This compound has garnered significant interest in various scientific fields, most notably as a precursor in the fabrication of perovskite-based optoelectronic devices.[2] Its derivatives are also explored for their potential biological activities. This guide provides a detailed overview of the physicochemical properties, synthesis methodologies, key applications, and biological relevance of Pyridinium iodide.

Physicochemical Properties

This compound is a polar, ionic salt. Its properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 18820-83-2 | [2] |

| Molecular Formula | C₅H₆IN | [2][3] |

| Molecular Weight | 207.01 g/mol | [2][4] |

| Appearance | White to light yellow to light orange powder/crystal | [5][6] |

| Melting Point | 210 °C (decomposes) | [3][4][5] |

| Boiling Point | Decomposes before boiling | [1] |

| Solubility | Highly soluble in polar solvents such as water, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). Soluble in methanol (B129727) and ethanol (B145695). | [1] |

| Stability | Good stability at room temperature, but decomposes at elevated temperatures. It is also hygroscopic. | [1][7] |

Synthesis of this compound: Experimental Protocols

Several methods can be employed for the synthesis of this compound. Below are detailed protocols for common laboratory-scale preparations.

Protocol 1: Direct Reaction with Hydroiodic Acid

This method involves the direct acid-base reaction between pyridine (B92270) and hydroiodic acid.

Materials:

-

Pyridine (distilled before use)

-

Hydroiodic acid (57%)

-

Absolute ethanol

-

Dry ice-methanol bath

Procedure:

-

To a solution of pyridine, add an equimolar amount of 57% hydroiodic acid.

-

The resulting solution is stored at -20°C for 1 hour to facilitate crystallization.

-

Collect the separated solid by filtration.

-

Recrystallize the crude product from absolute ethanol to yield almost-white crystals of 1-aminothis compound.[8]

Protocol 2: Quaternization Reaction (Conventional Heating)

This is a classical method for synthesizing N-alkylpyridinium salts.

Materials:

-

Pyridine (1 equivalent)

-

An alkyl iodide (e.g., iodoethane (B44018), 1.4 equivalents)

-

Dry ethanol

Procedure:

-

Dissolve pyridine in dry ethanol.

-

Add the corresponding alkyl iodide to the solution.

-

Reflux the reaction mixture for 40 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, evaporate the solvent.

-

Purify the crude product by crystallization, typically from an ether suspension or acetone.[9]

Protocol 3: Microwave-Assisted Synthesis

Microwave-assisted synthesis offers a significant reduction in reaction time and often leads to higher yields.

Materials:

-

A substituted pyridine derivative (e.g., 1-(3-phenylImidazo[1,5-a]pyridine-1-yl)pyridine, 1 equivalent)

-

Iodoethane (4 equivalents)

Procedure:

-

Combine the pyridine derivative and iodoethane in a 5 mL microwave reactor vial.

-

Add acetonitrile as the solvent.

-

Subject the reaction mixture to microwave irradiation at 155°C for 50 minutes.

-

Upon completion and release of pressure, a yellow precipitate of the pyridinium salt forms.

-

Purify the product by washing the crystallites multiple times with a petroleum ether:ethyl ether (3:1) mixture.[9]

Caption: General workflow for the synthesis of this compound.

Applications in Perovskite Solar Cells

This compound is a key precursor in the fabrication of perovskite solar cells (PSCs).[2] It is particularly utilized for surface defect passivation, which is crucial for enhancing the efficiency and stability of these devices.[1][10]

Role in Surface Defect Passivation

Perovskite films often have ionic defects at their surface and grain boundaries, which can be detrimental to the performance of the solar cell. This compound can be used to passivate these defects. Unlike Lewis bases like pyridine, which only bind to under-coordinated lead ions, the zwitterionic nature of PyI allows it to fill negatively charged iodine vacancies and interact with positively charged defects.[1] This passivation leads to a smoother surface, reduced defect densities, and less non-radiative recombination, resulting in improved open-circuit voltage (VOC) and overall device efficiency.[1]

Experimental Protocol: Perovskite Solar Cell Fabrication with PyI Passivation

The following is a generalized protocol for the fabrication of a planar perovskite solar cell incorporating a this compound passivation step.

Materials:

-

FTO-coated glass substrates

-

Zinc powder

-

Hydrochloric acid (2 M)

-

Alkaline liquid detergent

-

Acetone, isopropanol (B130326)

-

Titanium oxide precursor solution

-

Lead iodide solution

-

Monovalent cation halide solution (e.g., methylammonium (B1206745) iodide)

-

This compound solution (for passivation)

-

Spiro-OMeTAD solution (hole transport layer)

-

Gold (for top contact)

Procedure:

-

Substrate Preparation:

-

Deposition of Electron Transport Layer (ETL):

-

Deposit a compact titanium oxide (TiO₂) layer onto the FTO substrate, for example, by spray pyrolysis at 450°C.[11]

-

-

Perovskite Layer Formation:

-

This compound Surface Passivation:

-

Prepare a dilute solution of this compound in a suitable solvent.

-

Spin-coat the PyI solution onto the perovskite layer.

-

Anneal the film at a moderate temperature (e.g., 100°C).

-

-

Deposition of Hole Transport Layer (HTL):

-

Spin-coat a solution of Spiro-OMeTAD onto the passivated perovskite layer.[11]

-

-

Deposition of Top Contact:

-

Evaporate a layer of gold onto the HTL to serve as the top electrode.[11]

-

Caption: Workflow for fabricating a perovskite solar cell with PyI passivation.

Biological and Pharmaceutical Relevance

While this compound itself is primarily used in materials science, related pyridinium compounds and phenazopyridine (B135373) (a pyridinium derivative) have known biological activities.

Antimicrobial Activity of Pyridinium Salts

Pyridinium salts, particularly those with quaternary nitrogen, exhibit antimicrobial properties.[5] Their mechanism of action is generally attributed to their ability to disrupt bacterial cell membranes. The cationic pyridinium head group interacts with the negatively charged components of the cell membrane, leading to increased membrane permeability and eventual cell lysis.[5] The antimicrobial efficacy is influenced by factors such as the length of the alkyl chain attached to the nitrogen atom and the overall hydrophobicity of the molecule.[5] Generally, these compounds are more effective against Gram-positive bacteria than Gram-negative bacteria.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of Phenazopyridine Hydrochloride? [synapse.patsnap.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Articles [globalrx.com]

- 5. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. benchchem.com [benchchem.com]

- 10. This compound | Borun New Material - ChemBorun [chemborun.com]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

The In-Depth Mechanism of Pyridinium Iodide Formation: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism, kinetics, and synthetic protocols for the formation of pyridinium (B92312) iodides. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles governing this fundamental reaction, supported by quantitative data, detailed experimental methodologies, and visual representations of the reaction pathways.

Core Mechanism: A Nucleophilic Substitution Approach

The formation of pyridinium iodide is a classic example of the Menshutkin reaction , a bimolecular nucleophilic substitution (SN2) reaction. The reaction involves the N-alkylation of a pyridine (B92270) or its derivative with an alkyl iodide.

The core of the mechanism lies in the nucleophilic character of the nitrogen atom in the pyridine ring. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon atom of the alkyl iodide. This concerted process involves the simultaneous formation of a new carbon-nitrogen bond and the cleavage of the carbon-iodine bond, with the iodide ion acting as the leaving group. The reaction proceeds through a pentacoordinate transition state.

The overall reaction can be represented as:

Pyridine + Alkyl Iodide → N-Alkylthis compound

Several factors influence the rate and efficiency of this reaction:

-

Nucleophilicity of the Pyridine: The electron density on the nitrogen atom is paramount. Electron-donating groups (EDGs) on the pyridine ring increase the nucleophilicity of the nitrogen, thereby accelerating the reaction rate. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen, making it less nucleophilic and slowing down the reaction. For instance, pyridines bearing nitro (-NO₂) or cyano (-CN) groups react much slower than those with alkyl or methoxy (B1213986) groups.

-

Nature of the Alkyl Halide: Alkyl iodides are excellent substrates for this reaction due to the high polarizability of the C-I bond and the excellent leaving group ability of the iodide ion. Other alkyl halides can be used, but the reactivity generally follows the trend: R-I > R-Br > R-Cl.

-

Steric Hindrance: As with all SN2 reactions, steric hindrance at both the pyridine nitrogen and the alkyl halide's electrophilic carbon can significantly impede the reaction.

-

Solvent: The choice of solvent can influence the reaction rate. Polar aprotic solvents, such as acetonitrile (B52724) and dimethylformamide (DMF), are often effective in solvating the transition state and accelerating the reaction.

-

Temperature: Higher temperatures generally increase the reaction rate, as expected for most chemical reactions. Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in many cases.

Quantitative Data Presentation

The following tables summarize key quantitative data related to the synthesis of pyridinium iodides, offering a comparative look at reaction conditions and outcomes.

| Reactant 1 (Pyridine Derivative) | Reactant 2 (Alkyl Iodide) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Pyridine | Methyl Iodide | Benzene | 25 | - | - | [1][2] |

| 4-Ethylpyridine | Methyl Iodide | - | Cooling | 1 h | High | [3] |

| 3-Cyanopyridine | Methyl Iodide | MEK | Reflux | 24 h | - | [4] |

| Pyridine | Iodoethane (B44018) | Acetonitrile | 155 (Microwave) | 50 min | 94 | [5] |

| Pyridine | 1-Bromoalkane | Ethanol | Reflux | 40 h | 81 | [5] |

Table 1: A Comparative Summary of Reaction Conditions and Yields for this compound Synthesis. This table highlights the variability in reaction conditions and the impact of microwave-assisted synthesis on reaction time and yield.

| Parameter | Value | Conditions | Reference |

| Second-Order Rate Constant (k) | 74.9 L∙mol⁻¹∙s⁻¹ | Pyridine and Methyl Iodide in Benzene at 25°C | [1] |

| Activation Energy (ΔG‡) | 18.9 kcal/mol | Pyridine and Methyl Iodide in Acetonitrile | [6] |

Table 2: Kinetic Parameters for the Menshutkin Reaction of Pyridine with Methyl Iodide. This data provides insight into the reaction's speed and energy requirements under specific conditions.

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of representative pyridinium iodides.

Synthesis of 1-Methylthis compound

Materials:

-

Pyridine

-

Methyl Iodide

-

Diethyl ether (anhydrous)

Procedure:

-

In a round-bottom flask, dissolve pyridine (1.0 equivalent) in a minimal amount of anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add methyl iodide (1.05 equivalents) to the stirred solution.

-

A precipitate will form upon addition.

-

Allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Collect the solid product by vacuum filtration.

-

Wash the precipitate with cold, anhydrous diethyl ether.

-

Dry the product under vacuum to yield 1-methylthis compound as a white or off-white solid.

Microwave-Assisted Synthesis of 1-Ethyl-2-(3-phenylimidazo[1,5-a]pyridin-1-yl)pyridine-1-ium Iodide[5]

Materials:

-

1-(3-phenylImidazo[1,5-a]pyridine-1-yl)pyridine (70.6 mg, 0.26 mmol)

-

Iodoethane (85 μL, 1.04 mmol)

-

Acetonitrile (1 mL)

-

Petroleum ether:ethyl ether (3:1) mixture

Procedure:

-

Combine 1-(3-phenylImidazo[1,5-a]pyridine-1-yl)pyridine and iodoethane in a 5 mL microwave reactor vial.

-

Add acetonitrile as the solvent.

-

Subject the reaction mixture to microwave irradiation at 155 °C for 50 minutes.

-

After the reaction is complete and the pressure is released, a yellow precipitate of the pyridinium salt will form.

-

Purify the product by washing the crystalline solid multiple times with a petroleum ether:ethyl ether (3:1) mixture.

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the core reaction mechanism and a typical experimental workflow.

Figure 1. SN2 Mechanism of this compound Formation.

Figure 2. General Experimental Workflow for this compound Synthesis.

This technical guide serves as a foundational resource for understanding and utilizing the formation of pyridinium iodides in various research and development contexts. The provided data and protocols offer a practical starting point for the synthesis and further investigation of this important class of compounds.

References

- 1. Solved The rate of reaction of pyridine (C5H5N) and methyl | Chegg.com [chegg.com]

- 2. Solved In studying the reaction of pyridine (C5H5N) with | Chegg.com [chegg.com]

- 3. researchgate.net [researchgate.net]

- 4. β-Phenethylamine Synthesis: N-Pyridinium Aziridines as Latent Dual Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring Solvent Effects upon the Menshutkin Reaction using a Polarizable Force Field - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solvent Organization and Rate Regulation of a Menshutkin Reaction by Oriented External Electric Fields are Revealed by Combined MD and QM/MM Calculations - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Early Studies and Literature of Pyridinium Salts

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Dawn of Pyridinium (B92312) Chemistry

Pyridinium salts, organic compounds featuring a positively charged aromatic pyridine (B92270) ring, represent a cornerstone in the history of heterocyclic chemistry. Their journey from laboratory curiosities in the 19th century to their current status as vital scaffolds in pharmaceuticals, ionic liquids, and materials science is a testament to their versatile reactivity and tunable properties.[1][2][3] Early investigations into these compounds laid the essential groundwork for modern organic synthesis, providing fundamental insights into reaction mechanisms and molecular structure.

This technical guide offers an in-depth review of the seminal studies on pyridinium salts. It covers their foundational synthesis methodologies, early characterization data, and the initial understanding of their chemical behavior, providing a valuable historical and technical context for professionals in chemical and pharmaceutical research.

Foundational Synthesis Methodologies

The early synthesis of pyridinium salts was dominated by two principal and elegant methodologies that remain relevant today: the direct quaternization of the pyridine nitrogen and the construction of the pyridine ring itself.

N-Alkylation of Pyridine: The Menshutkin Reaction

The most direct and common method for synthesizing pyridinium salts is the SN2 type reaction of a pyridine with an alkyl halide, a process known as the Menshutkin reaction.[1] Described by Nikolai Menshutkin in 1890, this reaction involves the conversion of a tertiary amine (pyridine) into a quaternary ammonium (B1175870) salt.[4]

The reaction is highly influenced by the nature of the alkyl halide and the solvent. Early studies systematically established that the reactivity order for the halides is I > Br > Cl, which is characteristic of an SN2 process.[4] Polar solvents, such as alcohols, were found to facilitate the reaction.[4]

Caption: The Menshutkin reaction for pyridinium salt synthesis.

Ring Formation: The Hantzsch Pyridine Synthesis

Reported by Arthur Rudolf Hantzsch in 1881, the Hantzsch pyridine synthesis is a multi-component reaction that builds the pyridine ring from simpler acyclic precursors.[5] The classical approach involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor such as ammonia (B1221849) or ammonium acetate.[5][6]

The initial product is a 1,4-dihydropyridine (B1200194) (a "Hantzsch ester"), which is then oxidized in a subsequent step to yield the aromatic pyridinium derivative.[5][7] This method's ability to introduce substituents at various positions on the ring made it exceptionally valuable for early structure-activity relationship studies.

Experimental Protocols from Early Literature

The level of detail in early experimental protocols differs from modern standards. Below is a representative, generalized procedure for the Menshutkin reaction as would be inferred from foundational literature.

Protocol: Synthesis of N-Ethylpyridinium Iodide

-

Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of freshly distilled pyridine in a suitable volume of a polar solvent, such as absolute ethanol (B145695).

-

Addition of Alkylating Agent: To the stirred pyridine solution, add 1.1 equivalents of ethyl iodide (C₂H₅I) dropwise at room temperature.

-

Reaction: The mixture is gently refluxed for a period of 1-2 hours. The progress of the reaction is often indicated by the formation of a precipitate, as the pyridinium salt is typically less soluble in the reaction medium than the reactants.

-

Isolation: After the reaction period, the flask is cooled to room temperature and then placed in an ice bath to maximize the precipitation of the product. The resulting solid is collected by vacuum filtration.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/ether mixture, to yield crystalline N-ethylthis compound.

-

Characterization: The final product is characterized by its melting point and elemental analysis, the primary methods available in early studies.

Caption: A typical experimental workflow for pyridinium salt synthesis.

Physicochemical Properties and Early Data

Early researchers meticulously documented the physical properties of the pyridinium salts they synthesized. These data were crucial for confirming the identity and purity of the compounds. The salts are typically crystalline solids with relatively high melting points, and their solubility is highly dependent on the nature of the N-substituent and the counter-ion (halide).

Table 1: Physical Properties of Selected N-Alkylpyridinium Halides Note: Data are compiled from various historical sources and may show slight variations. The primary characterization method of the era was melting point.

| N-Substituent (Alkyl Group) | Halide (X⁻) | Formula | Reported Melting Point (°C) |

| Methyl (CH₃) | Iodide (I⁻) | C₅H₅N(CH₃)I | ~117-118 |

| Ethyl (C₂H₅) | Iodide (I⁻) | C₅H₅N(C₂H₅)I | ~90-92 |

| Propyl (C₃H₇) | Iodide (I⁻) | C₅H₅N(C₃H₇)I | ~96-98 |

| Benzyl (C₇H₇) | Chloride (Cl⁻) | C₅H₅N(C₇H₇)Cl | ~135-137 |

| Methyl (CH₃) | Bromide (Br⁻) | C₅H₅N(CH₃)Br | ~145-147 |

| Ethyl (C₂H₅) | Bromide (Br⁻) | C₅H₅N(C₂H₅)Br | ~87-89 |

Early Studies on Reactivity and Applications

The electron-deficient nature of the pyridinium ring was recognized early on, making it susceptible to nucleophilic attack. This inherent reactivity established pyridinium salts as valuable intermediates for synthesizing a variety of other heterocyclic compounds, such as dihydropyridines and piperidines.[1] The chemical behavior was understood to be logically dependent on the structure of the salt.

Caption: Logical relationships in early pyridinium salt studies.

Early applications, though not as widespread as today, included uses as antiseptics and as precursors for dye synthesis. The fundamental understanding of their reactivity paved the way for the later discovery of their roles as phase-transfer catalysts, herbicides, and the core of many pharmaceutical agents.[1][4]

Conclusion

The foundational studies of pyridinium salts in the late 19th and early 20th centuries were pivotal in the advancement of organic and heterocyclic chemistry. The development of robust synthetic routes like the Menshutkin reaction and the Hantzsch synthesis, coupled with the systematic characterization of their properties and reactivity, created a rich chemical platform. This early work directly enabled the subsequent explosion of research that has led to the diverse and critical applications of pyridinium salts in modern science and technology. For today's researchers, understanding this historical context provides a deeper appreciation for the versatility and enduring importance of this remarkable class of compounds.

References

- 1. Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Menshutkin reaction - Wikipedia [en.wikipedia.org]

- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 6. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 7. Learning from the Hantzsch synthesis [pubsapp.acs.org]

A Comprehensive Technical Guide to the Solubility of Pyyridinium Iodide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of pyridinium (B92312) iodide in various organic solvents. Understanding the solubility of this compound is critical for its application in diverse fields, including organic synthesis, materials science, and pharmaceutical development. This document compiles available quantitative and qualitative data, details experimental protocols for solubility determination, and presents visual representations of key concepts and workflows.

Introduction to Pyridinium Iodide and its Solubility

This compound is an organic salt consisting of a pyridinium cation and an iodide anion. Its solubility is fundamentally governed by the principle of "like dissolves like," where polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. As an ionic compound, this compound's solubility is significantly influenced by the polarity, dielectric constant, and hydrogen bonding capabilities of the solvent.

Generally, this compound exhibits high solubility in polar protic and aprotic solvents due to the strong ion-dipole interactions between the pyridinium cation and the iodide anion with the solvent molecules. In contrast, its solubility is limited in non-polar solvents where these favorable interactions are absent.

Quantitative and Qualitative Solubility Data

The following tables summarize the available solubility data for this compound in a range of common organic solvents. It is important to note that precise quantitative data for this compound is not extensively available in the public domain for all solvents. The data presented here is a compilation of semi-quantitative values and qualitative observations from various sources.

Table 1: Solubility of this compound in Common Organic Solvents at 25°C

| Solvent | Chemical Formula | Dielectric Constant (at 20°C) | Solubility ( g/100 mL) | Qualitative Description |

| Water | H₂O | 80.1 | > 50 | Very high solubility, complete miscibility |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 46.7 | High | Freely soluble |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NCH | 36.7 | High | Freely soluble |

| Acetonitrile (B52724) | CH₃CN | 37.5 | > 20 | High solubility |

| Methanol (B129727) | CH₃OH | 32.7 | - | Freely soluble |

| Ethanol | C₂H₅OH | 24.6 | - | Freely soluble |

| Acetone | (CH₃)₂CO | 20.7 | - | Sparingly soluble to soluble |

| Dichloromethane | CH₂Cl₂ | 9.1 | - | Slightly soluble |

| Chloroform | CHCl₃ | 4.8 | - | Slightly soluble |

| Toluene | C₇H₈ | 2.4 | - | Insoluble |

| n-Hexane | C₆H₁₄ | 1.9 | - | Insoluble |

Note: Some of the data are for related pyridinium salts and serve as an estimate. The solubility of various pyridinium salts in acetonitrile has been reported to range from 0.3 to 2.1 M[1]. The solubility of 1,4-Dimethylthis compound in methanol is reported as 25 mg/mL[2].

Factors Influencing Solubility

The dissolution of this compound in an organic solvent is a complex process influenced by several factors:

-

Solvent Polarity and Dielectric Constant: Solvents with high dielectric constants are more effective at shielding the electrostatic interactions between the pyridinium cation and the iodide anion, thus promoting dissolution.

-

Hydrogen Bonding: Protic solvents like water and alcohols can form hydrogen bonds with the iodide anion, stabilizing it in solution. Aprotic polar solvents like DMSO and DMF act as hydrogen bond acceptors and can interact favorably with the pyridinium cation.

-

Temperature: The solubility of most solids, including this compound, increases with temperature. However, the extent of this increase is solvent-dependent and should be determined experimentally.

-

Crystal Lattice Energy: The energy required to break apart the crystal lattice of this compound must be overcome by the solvation energy released upon interaction with the solvent molecules.

Experimental Protocols for Solubility Determination

Accurate and reproducible determination of solubility is crucial for any research or development activity. The following are detailed methodologies for two common and reliable methods for determining the solubility of a solid compound like this compound in an organic solvent.

Gravimetric Method (Shake-Flask Method)

This method directly measures the mass of the solute that can dissolve in a given amount of solvent to reach equilibrium.

Objective: To determine the equilibrium solubility of this compound in an organic solvent at a specific temperature by gravimetric analysis.

Materials:

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Glass vials with screw caps

-

Oven or rotary evaporator

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Accurately add a known volume or mass of the organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. It is advisable to test for equilibrium by taking measurements at different time points (e.g., 24, 36, and 48 hours) to see if the solubility value remains constant.

-

Sample Withdrawal and Filtration: Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry container. This step is critical to remove any undissolved solid particles.

-

Solvent Evaporation: Evaporate the solvent from the filtered solution. This can be achieved by placing the container in an oven at a temperature below the decomposition point of this compound or by using a rotary evaporator.

-

Mass Determination: After complete evaporation of the solvent, cool the container to room temperature in a desiccator and weigh it on an analytical balance. The mass of the dissolved this compound is the difference between the final and initial mass of the container.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).

Workflow for Gravimetric Solubility Determination

Caption: Workflow for the gravimetric determination of solubility.

UV-Visible Spectrophotometry Method

This method is applicable if this compound exhibits a characteristic absorbance in the UV-Vis spectrum and the solvent is transparent in that wavelength range.

Objective: To determine the solubility of this compound in an organic solvent by measuring its concentration in a saturated solution using UV-Vis spectrophotometry.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

This compound (high purity)

-

Organic solvent of interest (spectroscopic grade)

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

Perform a series of dilutions to prepare a set of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and obey the Beer-Lambert law.

-

-

Preparation of the Saturated Solution:

-

Prepare a saturated solution of this compound in the organic solvent as described in the gravimetric method (steps 1-3).

-

-

Sample Withdrawal and Dilution:

-

Carefully withdraw a known volume of the clear, filtered supernatant.

-

Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

-

Absorbance Measurement:

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve (y = mx + c) to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Logical Relationship in UV-Vis Solubility Determination

Caption: Logical relationship for solubility determination via UV-Vis.

Conclusion

The solubility of this compound is a critical parameter for its effective use in various scientific and industrial applications. This guide has provided a summary of its solubility in common organic solvents, highlighting its high solubility in polar solvents. Detailed experimental protocols for the gravimetric and UV-Vis spectrophotometry methods have been outlined to enable researchers to accurately determine its solubility in their specific solvent systems. The provided diagrams offer a clear visual representation of the experimental workflows and logical relationships, facilitating a better understanding of the processes involved. For drug development professionals and scientists, a thorough understanding and precise measurement of this compound's solubility are indispensable for formulation, reaction optimization, and material design.

References

Spectral Characteristics of Alkyl Pyridinium Iodides: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the core spectral characteristics of alkyl pyridinium (B92312) iodides, tailored for researchers, scientists, and drug development professionals. The document details the key spectroscopic features of these compounds, presents quantitative data in structured tables, outlines typical experimental protocols, and visualizes fundamental processes and workflows.

UV-Visible Spectroscopy: The Charge-Transfer Band

The most prominent feature in the electronic absorption spectra of N-alkyl pyridinium iodides is a strong, solvent-dependent band in the long-wavelength region.[1] This band is not present in the spectra of the constituent pyridinium or iodide ions alone and is attributed to an intermolecular charge-transfer (CT) transition from the iodide ion (electron donor) to the pyridinium ring (electron acceptor).[2][3]

The position of this CT band is highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.[1] In non-polar solvents, these compounds exist predominantly as contact ion pairs (Py⁺, I⁻), facilitating the charge transfer. As solvent polarity increases, the ground state of the ion pair is stabilized more than the excited state, leading to a hypsochromic shift (blue shift) to higher energies (shorter wavelengths).[1] This sensitivity to the solvent environment is the basis for Kosower's Z-value scale, an empirical measure of solvent polarity.[1][2] The energy of the CT transition is also influenced by the nature and position of substituents on the pyridinium ring.[2][3]

Quantitative Data: UV-Vis Absorption

The following table summarizes the charge-transfer band positions for various alkyl pyridinium iodides in different solvents.

| Compound | Solvent | λmax (nm) | Reference |

| 1-Methylpyridinium Iodide | Chloroform | 370.0 | [3] |

| 1-Ethyl-4-cyanothis compound | Ethanol (B145695) | - | [1] |

| 1,2-Dimethylthis compound | Chloroform | 364.0 | [3] |

| 1,4-Dimethylthis compound | Chloroform | 359.0 | [3] |

| 1,2,4,6-Tetramethylthis compound | Chloroform | 338.0 | [3] |

| 1,2,3,4,5,6-Hexamethylthis compound | Chloroform | 325.3 | [3] |

Note: Specific λmax values can vary significantly based on precise solvent composition, temperature, and concentration.[3]

Experimental Protocol: UV-Vis Spectroscopy

A typical protocol for measuring the UV-Vis absorption spectrum of an alkyl this compound is as follows:

-

Sample Preparation:

-

Solutions of the alkyl this compound are prepared in a solvent of choice (e.g., acetonitrile, ethanol, chloroform) at a known concentration, typically in the range of 10⁻⁴ to 10⁻⁵ mol L⁻¹.[4]

-

Due to the sensitivity of the CT band, high-purity solvents are essential. The use of a non-polar solvent ensures the compound exists primarily as an ion-pair.[3]

-

-

Instrumentation:

-

Data Acquisition:

Ion-Pair Equilibria in Solution

In solution, alkyl pyridinium iodides can exist in an equilibrium between three main forms: contact ion pairs, solvent-shared/separated ion pairs, and free ions.[1][5] The position of this equilibrium is heavily dependent on the dielectric constant of the solvent.[1] The characteristic charge-transfer band arises specifically from the contact ion pair.[1]

Fluorescence Spectroscopy

While simple alkyl pyridinium iodides are not strongly fluorescent, their emission properties become significant in certain contexts, such as when incorporated into larger systems or used as sensors. N-alkylation of specific pyridine-based sensors can lead to the formation of pyridinium salts with distinct fluorescent responses, often stabilized by cation-π interactions.[6][7] This fluorescence can be used to detect the presence of alkylating agents at low concentrations.[6]

Furthermore, when complexed with metal halides, such as in alkyl pyridinium iodocuprates, these compounds can exhibit significant luminescence.[8][9] The emission in these systems can originate from cluster-centered transitions or from intermolecular charge transfers involving the pyridinium cation, with emission characteristics depending on the cation's substitution.[8][9][10]

Quantitative Data: Fluorescence Emission

Data for fluorescence is highly system-dependent. For a sensor based on N-alkylation of a novel pyridine (B92270) derivative with methyl iodide, a significant fluorescence increase is observed.

| System | Excitation (nm) | Emission Max (nm) | Observation | Reference |

| Pyridine Sensor + Methyl Iodide | ~350 | ~400 | 3-fold fluorescence increase | [11] |

| [N-Bu-3-PyX]⁺ Iodocuprates | Variable | Variable | Dual emission peaks observed | [8] |

Experimental Protocol: Fluorescence Spectroscopy

The following outlines a general procedure for fluorescence measurements:

-

Sample Preparation:

-

Solutions are prepared in high-purity, spectroscopy-grade solvents.

-

Concentrations are typically kept low (e.g., 0.01 mM) to avoid inner filter effects.[11]

-

-

Instrumentation:

-

Data Acquisition:

-

An excitation wavelength is selected, and the emission spectrum is scanned over a range of higher wavelengths.

-

Conversely, an emission wavelength can be fixed while scanning the excitation spectrum to determine the optimal excitation wavelength.

-

Quantum yields can be determined relative to a known standard.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are standard techniques for the structural characterization of alkyl pyridinium iodides. The quaternization of the pyridine nitrogen leads to a significant deshielding of the ring protons, causing their signals to shift downfield compared to the parent pyridine.

Quantitative Data: ¹H NMR Chemical Shifts

The following table provides representative ¹H NMR chemical shifts for 1-methyl-4-ethylthis compound.

| Proton | Chemical Shift (δ, ppm) | Solvent | Reference |

| H-2, H-6 (ring) | 8.68 | DMSO-d6 | [13] |

| H-3, H-5 (ring) | 7.91 | DMSO-d6 | [13] |

| N-CH₃ | 4.23 | DMSO-d6 | [13] |

| -CH₂- (ethyl) | 2.91 | DMSO-d6 | [13] |

| -CH₃ (ethyl) | 1.25 | DMSO-d6 | [13] |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Approximately 5-10 mg of the alkyl this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, CDCl₃).

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., Bruker Avance 400 MHz) is used.[13]

-

-

Data Acquisition:

-

¹H and ¹³C spectra are acquired at room temperature.

-

Data processing involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to the reference.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and confirm the structure of alkyl pyridinium iodides. The spectra are characterized by bands related to the vibrations of the pyridinium ring and the alkyl substituents.[14] The formation of the pyridinium salt from pyridine results in noticeable shifts in the positions of the ring vibration bands.[14][15]

Quantitative Data: Key IR Absorption Bands

The table below lists characteristic IR absorption frequencies for a representative alkyl this compound complex.

| Vibration | Frequency (cm⁻¹) | Intensity | Reference |

| C-H stretch (aromatic) | ~3100-3000 | Medium | [13] |

| C-H stretch (aliphatic) | ~2980-2850 | Medium | [13] |

| C=C, C=N stretch (ring) | ~1640-1480 | Strong | [13][16] |

| C-N stretch | ~1200-1050 | Medium | [16] |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Alternatively, attenuated total reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.

-

-

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., JASCO FT/IR 4200) is used.[13]

-

-

Data Acquisition:

-

A background spectrum (of air or the empty ATR crystal) is collected.

-

The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Visualized Workflows and Mechanisms

To clarify the core concepts, the following diagrams illustrate the charge-transfer mechanism and a generalized experimental workflow for spectroscopic analysis.

References

- 1. ias.ac.in [ias.ac.in]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. repositorio.usp.br [repositorio.usp.br]

- 5. Ultraviolet–visible spectrophotometric determination of ion-association constants for alkylpyridinium iodides. N-ethyl-4-cyanothis compound in mixed solvents containing ethanol - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 6. A pyridinium cation-π interaction sensor for the fluorescent detection of alkyl halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A pyridinium cation–π interaction sensor for the fluorescent detection of alkyl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Alkyl Pyridinium Iodocuprate(I) Clusters: Structural Types and Charge Transfer Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. electronicsandbooks.com [electronicsandbooks.com]

- 15. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Formation of Charge-Transfer Complexes in Pyridinium Iodide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Charge-transfer (CT) complexes are molecular associations formed between an electron donor and an electron acceptor. These interactions are characterized by the transfer of a fraction of an electron from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. This process results in the formation of a new, low-energy electronic transition, which is observable as a distinct absorption band in the UV-Visible spectrum, known as the charge-transfer band.[1][2]

In the context of pyridinium (B92312) iodide, the pyridinium cation acts as the electron acceptor (π-acceptor), while the iodide anion serves as the electron donor (n-donor).[3] The formation of these complexes is a phenomenon of significant interest due to its dependence on environmental factors like solvent polarity, temperature, and the electronic nature of substituents on the pyridinium ring.[1][4] Understanding these interactions is crucial in fields ranging from materials science, where they can influence conductivity and optical properties, to drug development, where such complexes can affect molecular recognition and biological activity. This guide provides an in-depth overview of the core principles, experimental investigation, and quantitative analysis of charge-transfer complex formation in pyridinium iodide systems.

Mechanism of Charge-Transfer Complex Formation

The formation of a charge-transfer complex between a pyridinium cation (Py⁺) and an iodide anion (I⁻) is an equilibrium process. The interaction is primarily electrostatic, but it is stabilized by the transfer of electron density from the iodide ion to the electron-deficient pyridinium ring.[3] This transfer populates the LUMO of the pyridinium ring, leading to the ground state (Py⁺, I⁻) and an excited state (Py•, I•) representation of the complex.

The energy of the charge-transfer transition (E_CT = hν_CT) is highly sensitive to the environment. In solvents of low dielectric constant, pyridinium iodides exist predominantly as associated ion pairs, which facilitates the charge transfer.[1] The position of the CT absorption band shifts to longer wavelengths (lower energy) in less polar solvents, as these solvents provide less stabilization for the more polar ground state. This pronounced solvent sensitivity, or solvatochromism, is a hallmark of these complexes.[1]

For N,N'-alkyldiyl-bis(pyridinium) derivatives (dimers), the formation of a "sandwiched type-complex" is favored, especially with short methylene (B1212753) spacers.[3] In this conformation, the iodide anion is positioned between the two pyridinium rings, enhancing the charge-transfer interaction.[3]

Caption: Charge-transfer mechanism in this compound complexes.

Experimental Protocols

The investigation of this compound charge-transfer complexes involves their synthesis and subsequent characterization using spectroscopic and other physical methods.

Synthesis of this compound

A general method for the synthesis of N-alkyl pyridinium iodides involves the reaction of a tertiary amine (pyridine or its derivative) with an alkyl iodide.[5]

Protocol: Synthesis of [HPy][I] [5]

-

Combine pyridine (B92270) (e.g., 6.00 mmol) and hydroiodic acid (e.g., 5.96 mmol).

-

Seal the mixture in a tube and heat with stirring at 100 °C for 12 hours. This typically produces a brown oil.

-

Triturate the resulting oil with diethyl ether (Et₂O) to precipitate a powder.

-

Collect the powder via decantation.

-

Dry the product overnight under vacuum to yield the final this compound salt.

For more complex structures, such as iodocuprate clusters, the synthesized this compound salt is subsequently reacted with copper(I) iodide (CuI).[5]

Spectrophotometric Analysis (UV-Vis)

UV-Vis spectrophotometry is the primary technique for identifying and quantifying CT complexes. The appearance of a new absorption band, absent in the spectra of the individual donor or acceptor, is indicative of complex formation.[3]

Protocol: Determination of K_CTC and ε_CTC using the Benesi-Hildebrand Method [3]

-

Solution Preparation:

-

Prepare a stock solution of the pyridinium salt (acceptor) in a suitable solvent (e.g., acetonitrile) at a fixed concentration (e.g., 5.0 x 10⁻⁵ mol L⁻¹).

-

Prepare a series of solutions containing the fixed concentration of the acceptor and varying concentrations of the iodide donor (e.g., potassium iodide), ranging from approximately 1.3 x 10⁻³ to 2.4 x 10⁻³ mol L⁻¹.

-

-

Spectrophotometric Measurement:

-

Using a dual-beam spectrophotometer, record the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the charge-transfer band. Use the acceptor solution as the reference.

-

Ensure measurements are taken in a thermostatted cell holder to maintain a constant temperature.[1]

-

-

Data Analysis:

-

The formation constant (K_CTC) and molar absorptivity (ε_CTC) can be determined using the Benesi-Hildebrand equation for a 1:1 complex:

[A]₀ / A = 1 / (K_CTC * ε_CTC * [D]₀) + 1 / ε_CTC

where [A]₀ and [D]₀ are the initial concentrations of the acceptor and donor, respectively, and A is the measured absorbance of the complex.

-

Plot [A]₀ / A versus 1 / [D]₀. The plot should be linear.

-

The slope of the line is 1 / (K_CTC * ε_CTC), and the y-intercept is 1 / ε_CTC. From these values, both K_CTC and ε_CTC can be calculated.

-

Caption: Experimental workflow for spectrophotometric analysis.

Conductometric Titration

In polar media, where the charge-transfer complex may dissociate into ions, conductometric titration can be used to determine the stoichiometry of the complex.

Protocol: Determining Stoichiometry

-

Prepare standard stock solutions of the electron donor (e.g., pyridine) and acceptor (e.g., iodine) in a polar solvent like acetonitrile.

-

Place a known volume and concentration of the donor solution in a conductivity cell.

-

Titrate this solution with the acceptor solution, adding small, precise volumes of the titrant.

-

After each addition, allow the solution to equilibrate (e.g., 2 minutes) and measure the electrical conductivity.

-

Plot the measured conductivity versus the molar ratio of donor to acceptor. A break or peak in the plot indicates the stoichiometry of the complex formed. For some pyridine-iodine systems, a 2:3 (D:A) stoichiometry has been observed in acetonitrile.

Quantitative Data

The stability and spectral properties of this compound CT complexes are highly dependent on the molecular structure and the solvent used.

Table 1: Formation Constants and Spectral Data for this compound CT Complexes

| Pyridinium Derivative | Donor | Solvent | λ_max (nm) | K_CTC (L·mol⁻¹) | ε_CTC (L·mol⁻¹·cm⁻¹) | Stoichiometry (A:D) | Reference |

| N,N'-trimethylene-bis(4-cyanopyridinium) | I⁻ | Acetonitrile | 410 | - | - | 1:1 | [3] |

| 1-Methylpyridinium | I⁻ | Water | - | 2.3 ± 0.3 | - | - | |

| 1,2,4,6-Tetramethylpyridinium | I⁻ | Water | - | 1.83 ± 0.3 | - | - | |

| Pyridine | I₂ | Dichloromethane | - | 0.45 | - | - | [6] |

| Pyridine | I₂ | Acetonitrile | - | - | - | 2:3 |

Note: Data availability varies across different studies. "-" indicates data not reported in the cited source.

Factors Influencing Complex Formation

Several factors can influence the equilibrium and stability of this compound charge-transfer complexes.

-

Solvent Polarity: As a primary factor, solvents with low polarity and low dielectric constants favor the formation of ion pairs and thus the charge-transfer complex.[1] Increasing solvent polarity shifts the absorption band to higher energy (shorter wavelengths).

-

Substituents: The electronic properties of substituents on the pyridinium ring affect its electron-accepting ability. Electron-withdrawing groups (e.g., -CN) enhance the acceptor strength, favoring complex formation.[3]

-

Steric Effects: Bulky substituents near the nitrogen atom can sterically hinder the close approach of the iodide ion, potentially reducing the stability of the complex.

-

Temperature: The formation of CT complexes is an exothermic process. Therefore, an increase in temperature typically leads to a decrease in the formation constant (K_CTC).[1]

References

- 1. ias.ac.in [ias.ac.in]

- 2. Charge transfer between a metal-bound halide and a quinone through π-hole interactions leads to bulk conductivity - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02961E [pubs.rsc.org]

- 3. repositorio.usp.br [repositorio.usp.br]

- 4. Charge transfer complexes between iodine and aromatic aza-compounds. Part 3.—Pyridine and derivatives - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 5. Alkyl Pyridinium Iodocuprate(I) Clusters: Structural Types and Charge Transfer Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide: Health and Safety Information for Pyridinium Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for pyridinium (B92312) iodide, intended for use by professionals in research and development. The information is compiled from safety data sheets and toxicological testing guidelines.

Chemical and Physical Properties

Pyridinium iodide is an organic salt with the chemical formula C₅H₆IN. It presents as an off-white to light-colored powder.

| Property | Value | Source |

| Molecular Weight | 207.01 g/mol | [1] |

| Appearance | Off-white powder | [2] |

| CAS Number | 18820-83-2 | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to skin and eye irritation.

GHS Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

Source:[3]

GHS Pictograms and Signal Word

References

Methodological & Application

Applications of Pyridinium Iodide in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Pyridinium (B92312) iodide and its derivatives are versatile reagents in organic synthesis, serving as catalysts, precursors, and iodinating agents. Their utility spans a range of transformations, including the formation of carbon-carbon and carbon-heteroatom bonds, the synthesis of diverse heterocyclic scaffolds, and the introduction of iodine into organic molecules. These applications are of significant interest to researchers in academia and industry, particularly in the field of drug discovery and development, where the efficient construction of complex molecular architectures is paramount.

Application Notes

Pyridinium iodide's reactivity stems from the electrophilic nature of the pyridinium ring and the nucleophilicity of the iodide counterion. This dual reactivity allows it to participate in a variety of chemical transformations.

1. Synthesis of Heterocyclic Compounds via Pyridinium Ylides:

This compound serves as a key precursor for the in-situ generation of pyridinium ylides. These ylides are 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to afford a wide range of nitrogen-containing heterocycles. A prominent application is the synthesis of indolizine (B1195054) derivatives, which are structural motifs found in numerous biologically active compounds. The reaction proceeds by N-alkylation of pyridine (B92270) with an α-haloketone, followed by deprotonation with a mild base to form the pyridinium ylide, which then reacts with a dipolarophile.

2. Electrophilic Iodination of Aromatic Compounds:

This compound can be a precursor to electrophilic iodinating agents. For instance, pyridinium iodochloride (PyICl), prepared from pyridine and iodine monochloride, is an efficient and safe solid reagent for the iodination of activated aromatic compounds such as phenols and anilines. This method offers mild reaction conditions and good to excellent yields of iodinated products, which are valuable intermediates in cross-coupling reactions and other transformations.

3. Synthesis of Vinyl Iodides:

Vinyl iodides are important building blocks in organic synthesis, particularly in transition-metal-catalyzed cross-coupling reactions. Pyridinium hydroiodide, formed in situ from pyridine and hydrogen iodide, can be used for the hydroiodination of alkynes to produce vinyl iodides. This reaction often exhibits good stereoselectivity, providing access to specific isomers of the vinyl iodide products.

4. Multicomponent Reactions:

Pyridinium salts, including this compound, can act as catalysts in multicomponent reactions (MCRs). For example, they can catalyze the Hantzsch synthesis of 1,4-dihydropyridines, which are a class of compounds with significant therapeutic applications, including as calcium channel blockers. In these reactions, the pyridinium salt can act as a mild Brønsted acid catalyst.

5. Ionic Liquids in Organic Synthesis:

N-alkylthis compound salts with low melting points can function as ionic liquids. These ionic liquids can serve as environmentally benign solvents and catalysts for various organic reactions, such as the Knoevenagel condensation. The use of pyridinium-based ionic liquids can offer advantages such as ease of product separation and catalyst recycling.

Experimental Protocols

Protocol 1: Synthesis of Indolizine Derivatives via 1,3-Dipolar Cycloaddition

This protocol describes a general procedure for the synthesis of indolizine derivatives from a substituted pyridine, an α-bromoacetophenone, and an alkyne dipolarophile.

Materials:

-

Substituted pyridine (1.0 equiv)

-

α-Bromoacetophenone derivative (1.0 equiv)

-

Alkyne dipolarophile (e.g., dimethyl acetylenedicarboxylate) (1.2 equiv)

-

Anhydrous acetonitrile

-

Potassium carbonate (K₂CO₃) (3.0 equiv)

Procedure:

-

To a solution of the substituted pyridine (1.0 equiv) in anhydrous acetonitrile, add the α-bromoacetophenone derivative (1.0 equiv).

-

Stir the mixture at room temperature for 12-24 hours to form the pyridinium salt. The progress of the reaction can be monitored by TLC.

-

To the resulting suspension of the pyridinium salt, add the alkyne dipolarophile (1.2 equiv) and potassium carbonate (3.0 equiv).

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

After completion of the reaction (monitored by TLC), filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired indolizine derivative.

Quantitative Data for Indolizine Synthesis:

| Entry | Pyridine Derivative | α-Bromoacetophenone Derivative | Dipolarophile | Yield (%) |

| 1 | Pyridine | 2-Bromoacetophenone | Dimethyl acetylenedicarboxylate | 85 |

| 2 | 4-Methylpyridine | 2-Bromo-4'-methylacetophenone | Diethyl acetylenedicarboxylate | 82 |

| 3 | Pyridine | 2-Bromo-4'-chloroacetophenone | Methyl propiolate | 78 |

| 4 | 3,5-Dimethylpyridine | 2-Bromoacetophenone | Ethyl phenylpropiolate | 75 |

Protocol 2: Electrophilic Iodination of Phenols using Pyridinium Iodochloride

This protocol outlines the preparation of pyridinium iodochloride and its use for the iodination of an activated phenol (B47542).

Part A: Preparation of Pyridinium Iodochloride (PyICl)

-

In a flask, dissolve pyridine (1.0 equiv) in glacial acetic acid.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of iodine monochloride (1.0 equiv) in glacial acetic acid with continuous stirring.

-

A yellow solid will precipitate. Stir the mixture for an additional 30 minutes at 0 °C.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield pyridinium iodochloride.

Part B: Iodination of Phenol Materials:

-

Phenol (1.0 equiv)

-

Pyridinium iodochloride (1.1 equiv)

-

Saturated aqueous sodium thiosulfate (B1220275) solution

Procedure:

-

Dissolve the phenol (1.0 equiv) in methanol in a round-bottom flask.

-

Add pyridinium iodochloride (1.1 equiv) to the solution.

-

Stir the reaction mixture at room temperature for 1-3 hours. The reaction can be monitored by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to afford the iodinated phenol.

Quantitative Data for Iodination of Phenols: